molecular formula C19H17NO2S B14981086 N-(2-ethyl-6-methylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide

N-(2-ethyl-6-methylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide

Cat. No.: B14981086
M. Wt: 323.4 g/mol
InChI Key: KEHYZTVOHFVARZ-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an isothiochromene core and a carboxamide group attached to a substituted phenyl ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-6-methylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-ethyl-6-methylphenylamine with an appropriate isothiochromene derivative under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly influence the yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and high yield. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-6-methylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the phenyl ring .

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(2-ethyl-6-methylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-ethyl-6-methylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide is unique due to its isothiochromene core and carboxamide group, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C19H17NO2S

Molecular Weight

323.4 g/mol

IUPAC Name

N-(2-ethyl-6-methylphenyl)-1-oxoisothiochromene-3-carboxamide

InChI

InChI=1S/C19H17NO2S/c1-3-13-9-6-7-12(2)17(13)20-18(21)16-11-14-8-4-5-10-15(14)19(22)23-16/h4-11H,3H2,1-2H3,(H,20,21)

InChI Key

KEHYZTVOHFVARZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2=CC3=CC=CC=C3C(=O)S2)C

Origin of Product

United States

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